molecular formula C6H12O3 B12745294 (+)-Propyl lactate CAS No. 53651-70-0

(+)-Propyl lactate

Cat. No.: B12745294
CAS No.: 53651-70-0
M. Wt: 132.16 g/mol
InChI Key: ILVGAIQLOCKNQA-RXMQYKEDSA-N
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Description

(+)-Propyl lactate is an organic compound that belongs to the family of lactates, which are esters of lactic acid. It is a chiral molecule, meaning it has a non-superimposable mirror image. The compound is known for its pleasant fruity odor and is commonly used in the flavor and fragrance industry. It is also utilized as a solvent in various industrial applications due to its biodegradability and low toxicity.

Preparation Methods

Synthetic Routes and Reaction Conditions

(+)-Propyl lactate can be synthesized through the esterification of lactic acid with propanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include heating the mixture to a temperature range of 60-80°C and removing the water formed during the reaction to drive the equilibrium towards the formation of the ester.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through a continuous esterification process. This method involves the use of a packed bed reactor where lactic acid and propanol are continuously fed into the reactor, and the product is continuously removed. This process allows for higher efficiency and yield compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

(+)-Propyl lactate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to lactic acid and propanol.

    Oxidation: The compound can be oxidized to produce lactic acid and other oxidation products.

    Reduction: Although less common, reduction reactions can convert this compound to other reduced forms of the ester.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

    Hydrolysis: Lactic acid and propanol.

    Oxidation: Lactic acid and other oxidation products.

    Reduction: Reduced forms of the ester.

Scientific Research Applications

(+)-Propyl lactate has a wide range of applications in scientific research:

    Chemistry: Used as a solvent in organic synthesis and as a chiral building block for the synthesis of other chiral compounds.

    Biology: Employed in studies related to metabolic pathways involving lactates.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and biodegradability.

    Industry: Utilized in the production of biodegradable plastics, as a solvent in coatings and inks, and in the flavor and fragrance industry.

Mechanism of Action

The mechanism of action of (+)-Propyl lactate involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized to lactic acid, which then enters metabolic pathways such as glycolysis and the citric acid cycle. The compound can also act as a solvent, facilitating the dissolution and transport of other molecules.

Comparison with Similar Compounds

(+)-Propyl lactate can be compared with other lactate esters such as:

    Ethyl lactate: Similar in structure but with an ethyl group instead of a propyl group. It is also used as a solvent and in the flavor and fragrance industry.

    Methyl lactate: Contains a methyl group and is used in similar applications as this compound.

    Butyl lactate: Has a butyl group and is used as a solvent in various industrial applications.

The uniqueness of this compound lies in its specific balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications.

Properties

CAS No.

53651-70-0

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

IUPAC Name

propyl (2R)-2-hydroxypropanoate

InChI

InChI=1S/C6H12O3/c1-3-4-9-6(8)5(2)7/h5,7H,3-4H2,1-2H3/t5-/m1/s1

InChI Key

ILVGAIQLOCKNQA-RXMQYKEDSA-N

Isomeric SMILES

CCCOC(=O)[C@@H](C)O

Canonical SMILES

CCCOC(=O)C(C)O

Origin of Product

United States

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